molecular formula C19H18N6O4 B7739288 N'-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE

N'-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE

Cat. No.: B7739288
M. Wt: 394.4 g/mol
InChI Key: VZUCVUOXXYJANY-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.

    Reduction: The hydrazide moiety can be reduced to form the corresponding amine.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]ACETOHYDRAZIDE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and triazine-containing molecules

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c26-16(11-20-17-18(27)22-19(28)25-24-17)23-21-10-13-6-8-15(9-7-13)29-12-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,24)(H,23,26)(H2,22,25,27,28)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUCVUOXXYJANY-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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